

A meta-analysis of clinical trials investigating Ambroxol for Parkinson's disease

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Ambroxol for Parkinson's Disease: A Comparative Meta-Analysis of Clinical Trials

A comprehensive review of the repurposed cough medicine's potential as a disease-modifying therapy for Parkinson's disease, synthesizing data from key clinical trials and comparing its mechanism and efficacy with other emerging treatments.

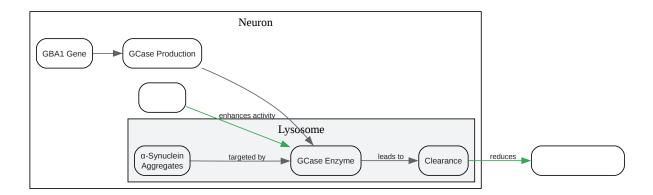
Ambroxol, a commonly used mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy in Parkinson's disease (PD). This interest stems from its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2][3] Mutations in GBA1 are the most significant genetic risk factor for developing Parkinson's disease.[1][4] Reduced GCase activity leads to the accumulation of alpha-synuclein, a hallmark pathology in PD. Ambroxol has been shown to increase GCase levels and activity, potentially enhancing the clearance of these toxic protein aggregates. This guide provides a meta-analysis of the available clinical trial data for Ambroxol in PD, presents detailed experimental protocols, and compares its performance with other therapeutic alternatives.

Mechanism of Action: The GCase Pathway

Ambroxol's primary mechanism of action in the context of Parkinson's disease is the enhancement of the glucocerebrosidase (GCase) enzyme's function within the lysosome. By acting as a pharmacological chaperone, **Ambroxol** assists in the proper folding and trafficking



of the GCase enzyme to the lysosomes, increasing its overall activity. This, in turn, is believed to improve the lysosomal breakdown and clearance of alpha-synuclein aggregates, which are toxic to neurons.



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Fig. 1: Ambroxol's Mechanism of Action in Parkinson's Disease.

Clinical Trial Data Summary

While a formal meta-analysis with pooled statistical data is not yet possible due to the ongoing nature of large-scale trials, we can synthesize and compare the findings from key studies. The primary clinical investigations of **Ambroxol** for Parkinson's disease are the Phase II '**Ambroxol** in Disease Modification in Parkinson Disease' (AiM-PD) trial and the ongoing Phase III ASPro-PD trial.



Trial Identifier	Phase	Number of Participant s	Dosage	Duration	Key Outcomes	Status
AiM-PD (NCT0294 1822)	II	17	Up to 1.26g/day	6 months	Safe and well-tolerated; Crossed the blood-brain barrier; Increased GCase levels in CSF by 35%; Showed a 6.8-point improveme nt on the MDS-UPDRS Part III score.	Completed
ASPro-PD (NCT0577 8617)	III	330	Not specified	2 years	To assess if Ambroxol can slow the progressio n of Parkinson's disease using the MDS-UPDRS.	Recruiting
AMBITIOU S	II	-	-	12 months	To study Ambroxol	-



(NCT0528					as a	
7503)					disease-	
					modifying	
					therapy for	
					GBA-PD,	
					focusing on	
					cognitive	
					dysfunction	
					•	
					To test the	
					safety and	
					efficacy of	
					Ambroxol	
					in	
PDD Trial			1050		improving	
(NCT0291	II	75	mg/day	52 weeks	cognitive	Completed
4366)			mg/day		and motor	
					symptoms	
					of	
					Parkinson'	
					s Disease	
					Dementia.	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the summarized protocols for the key **Ambroxol** trials.

AiM-PD (Phase II) Study Protocol

- Study Design: An open-label, non-controlled, single-center study.
- Participant Population: 17 patients with Parkinson's disease, including individuals with and without GBA1 mutations.
- Intervention: Oral Ambroxol administered at an escalating daily dose up to 1.26g for 6 months.

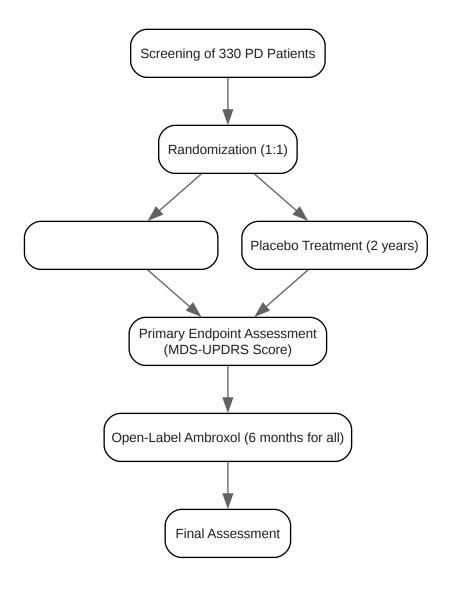


- Primary Outcome Measures: Safety and tolerability of **Ambroxol**.
- Secondary Outcome Measures:
 - Penetration of Ambroxol into the cerebrospinal fluid (CSF).
 - Change in GCase levels in the CSF.
 - Change in motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.
- Assessments: Clinical and neurological examinations, blood sampling, and lumbar punctures for CSF analysis at baseline and at the end of the treatment period.

ASPro-PD (Phase III) Study Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participant Population: 330 individuals with Parkinson's disease. Approximately half of the participants will be carriers of a GBA1 gene mutation.
- Intervention: Participants will be randomly assigned to receive either **Ambroxol** or a matching placebo for a duration of two years. Following the two-year period, all participants will be offered open-label **Ambroxol** for six months.
- Primary Outcome Measure: The primary endpoint is the change in the MDS-UPDRS score, which assesses both motor and non-motor symptoms of Parkinson's disease.
- Secondary Outcome Measures: Assessment of safety and tolerability, quality of life, and various biomarkers.





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Fig. 2: ASPro-PD Phase III Clinical Trial Workflow.

Comparison with Alternative Therapies

Ambroxol is one of several promising disease-modifying therapies currently in late-stage clinical trials for Parkinson's disease. A comparison with other notable candidates provides a broader perspective on the current landscape of PD drug development.



Therapeutic Agent	Mechanism of Action	Target Population	Latest Clinical Phase
Ambroxol	GCase enzyme chaperone, enhances lysosomal function.	PD patients, with a focus on GBA1 mutation carriers.	Phase III
Prasinezumab	Monoclonal antibody targeting alpha-synuclein aggregates.	Early-stage PD patients.	Phase IIb
Bemdaneprocel	Dopamine neuron replacement therapy.	Moderate to severe PD patients.	Phase I/II
Lactobacillus acidophilus	Probiotic, potential modulation of the gutbrain axis.	PD patients.	Phase III

Conclusion

The repurposing of **Ambroxol** as a potential treatment for Parkinson's disease represents a promising and scientifically rational approach to tackling the underlying pathology of the disease. Early phase clinical trials have demonstrated that **Ambroxol** is safe, well-tolerated, and successfully engages its target by increasing GCase levels in the central nervous system. The ongoing Phase III ASPro-PD trial is a pivotal study that will provide more definitive evidence on its efficacy in slowing disease progression. While the final results are still awaited, the existing data strongly supports the continued investigation of **Ambroxol** as a disease-modifying therapy for Parkinson's disease, particularly for patients with GBA1 mutations. The broader landscape of late-stage clinical trials for PD, including immunotherapies and cell-based therapies, highlights a multi-pronged effort to address this complex neurodegenerative disorder.

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